molecular formula C21H18N2O2 B2839090 (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide CAS No. 1025677-89-7

(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide

Cat. No.: B2839090
CAS No.: 1025677-89-7
M. Wt: 330.387
InChI Key: FUZYIRIXUSZZAS-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a phenyl group, a pyridine ring, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the enamide with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with a pyridine derivative in the presence of a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Common solvents used in the industrial production include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is similar to other enamides such as (E)-3-phenyl-N-(3-methoxypyridin-2-yl)prop-2-enamide and (E)-3-phenyl-N-(3-phenylpyridin-2-yl)prop-2-enamide.

Uniqueness

  • The presence of the phenylmethoxy group in this compound distinguishes it from other similar compounds. This unique structural feature may contribute to its specific chemical and biological properties.

Properties

IUPAC Name

(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYIRIXUSZZAS-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.